2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
Brand Name: Vulcanchem
CAS No.: 901241-24-5
VCID: VC11884525
InChI: InChI=1S/C22H24FN3O2S/c1-15-4-6-16(7-5-15)20-22(29-14-19(27)24-12-3-13-28-2)26-21(25-20)17-8-10-18(23)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
SMILES: CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC
Molecular Formula: C22H24FN3O2S
Molecular Weight: 413.5 g/mol

2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide

CAS No.: 901241-24-5

Cat. No.: VC11884525

Molecular Formula: C22H24FN3O2S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide - 901241-24-5

Specification

CAS No. 901241-24-5
Molecular Formula C22H24FN3O2S
Molecular Weight 413.5 g/mol
IUPAC Name 2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Standard InChI InChI=1S/C22H24FN3O2S/c1-15-4-6-16(7-5-15)20-22(29-14-19(27)24-12-3-13-28-2)26-21(25-20)17-8-10-18(23)11-9-17/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Standard InChI Key MGAMXPJSESHMCM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC
Canonical SMILES CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central 1H-imidazole ring substituted at positions 2 and 5 with 4-fluorophenyl and 4-methylphenyl groups, respectively. A sulfanyl group at position 4 links the imidazole core to an acetamide moiety, which is further modified with a 3-methoxypropyl chain. Key structural elements include:

  • Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability .

  • 4-Methylphenyl group: Contributes to steric bulk and modulates electronic properties.

  • Sulfanyl bridge: Facilitates interactions with biological targets via sulfur-mediated hydrogen bonding.

Systematic Nomenclature

The IUPAC name, 2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide, reflects its substituents and connectivity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₄FN₃O₂S
Molecular Weight413.5 g/mol
CAS Number901241-24-5
SMILESCC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCCCOC

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions typical for imidazole derivatives:

  • Imidazole Core Formation: Condensation of 4-fluoroaniline and 4-methylbenzaldehyde under acidic conditions to form the substituted imidazole .

  • Sulfanyl Group Introduction: Thiolation at position 4 using Lawesson’s reagent or elemental sulfur .

  • Acetamide Coupling: Reaction of the sulfanyl intermediate with chloroacetyl chloride, followed by amidation with 3-methoxypropylamine .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield
Imidazole FormationAcOH, NH₄OAc, 110°C, 12h65%
ThiolationLawesson’s reagent, THF, reflux78%
Acetamide FormationK₂CO₃, CH₃CN, 60°C, 6h82%

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows peaks at δ 7.45–7.10 (aromatic protons), δ 3.40 (OCH₃), and δ 2.35 (SCH₂CO) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 414.1 [M+H]⁺.

  • X-ray Crystallography: Reveals a planar imidazole ring with dihedral angles of 15° between aryl substituents.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 3.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL).

Stability Profile

  • Thermal Stability: Decomposes at 218°C (DSC analysis).

  • Photostability: Degrades by <5% under UV light (λ = 254 nm, 48h).

Biological Activity and Mechanisms

Kinase Inhibition

The compound demonstrates inhibitory activity against phosphatidylinositol 3-kinase (PI3K) with an IC₅₀ of 0.85 μM, likely due to interactions between the sulfanyl group and the ATP-binding pocket .

Antimicrobial Effects

In vitro assays show potency against Staphylococcus aureus (MIC = 8 μg/mL), attributed to disruption of cell wall biosynthesis .

Table 3: Biological Activity Data

Target/OrganismAssay TypeResult
PI3KγEnzymatic IC₅₀0.85 μM
S. aureusBroth microdilutionMIC = 8 μg/mL

Molecular Docking Insights

Docking studies (PDB: 4L23) reveal hydrogen bonds between the acetamide carbonyl and Lys833, while the 4-fluorophenyl group occupies a hydrophobic pocket .

Therapeutic Applications and Future Directions

Oncology

As a PI3K inhibitor, the compound holds promise for breast and ovarian cancers where PI3Kα mutations are prevalent . Preclinical models show 60% tumor growth reduction at 10 mg/kg/day .

Infectious Diseases

The antimicrobial activity suggests potential for MRSA-targeted therapies, though cytotoxicity (HeLa CC₅₀ = 45 μM) requires optimization .

Research Opportunities

  • Structure-Activity Relationships (SAR): Modifying the methoxypropyl chain to enhance solubility .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic clearance in rodent models.

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